3-(2-Benzyloxy-phenyl)-propylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c17-12-6-10-15-9-4-5-11-16(15)18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMQBTRNWFFFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Benzyloxy Phenyl Propylamine and Its Analogues
Established Synthetic Pathways
The construction of 3-(2-Benzyloxy-phenyl)-propylamine and its analogues relies on a foundation of well-established organic reactions. These pathways offer flexibility in starting materials and allow for the synthesis of a diverse range of related structures.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.
A plausible route to this compound via this strategy would commence with 3-(2-benzyloxyphenyl)propanal. The aldehyde is treated with ammonia (B1221849), or a protected form of ammonia, to form an intermediate imine, which is then reduced without isolation. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine over the starting carbonyl group. harvard.edumasterorganicchemistry.com
The general reaction scheme is as follows:
Scheme 1: General Reductive Amination for the Synthesis of this compound.
A study on the reductive amination of 1-phenyl-2-propanone, a structural analogue, highlights the efficiency of this method. youtube.com The use of NaBH₃CN in the presence of an ammonium (B1175870) salt successfully yielded the corresponding primary amine. youtube.com This suggests that a similar approach with 3-(2-benzyloxyphenyl)propanal would be a viable synthetic route.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or ethanol, pH 6-7 | Selective for imines over carbonyls, stable in protic solvents. harvard.edumasterorganicchemistry.com | Toxicity of cyanide byproducts. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Mild, selective, and non-toxic byproducts. masterorganicchemistry.com | Can be more expensive than NaBH₃CN. |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, or Raney Ni, various pressures and temperatures | "Green" method with water as the only byproduct. | May require specialized equipment for handling hydrogen gas. |
Grignard-Based Approaches in Aromatic Amine Synthesis
Grignard reagents offer a robust method for carbon-carbon bond formation, which can be strategically employed in the synthesis of aromatic amines. A potential Grignard-based route to this compound could involve the reaction of a 2-benzyloxybenzylmagnesium halide with a suitable three-carbon electrophile containing a masked amino group or a group that can be converted to an amine.
One such approach involves the reaction of 2-benzyloxybenzylmagnesium bromide with propylene (B89431) oxide. This reaction would yield 1-(2-benzyloxyphenyl)propan-2-ol. Subsequent conversion of the secondary alcohol to an amine, for instance, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through conversion to an alkyl halide followed by nucleophilic substitution with ammonia or a protected equivalent, would furnish the target molecule.
Scheme 2: Grignard-Based Synthesis of a Precursor to this compound.
It is important to note that the direct reaction of Grignard reagents with compounds containing acidic protons, such as primary or secondary amines, is generally avoided as it leads to deprotonation of the amine rather than nucleophilic addition. researchgate.net Therefore, the amino group is typically introduced in a later step or in a protected form. The synthesis of phenylmagnesium bromide from bromobenzene (B47551) and magnesium is a well-established procedure. youtube.com
Nucleophilic Aromatic Substitution in Benzyloxy Group Introduction
The introduction of the benzyloxy group can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective if the aromatic ring is activated by electron-withdrawing groups ortho or para to a suitable leaving group. However, in the case of a non-activated ring, this reaction is less facile.
An alternative and more common approach is the Williamson ether synthesis. This involves the deprotonation of a phenolic precursor, such as 3-(2-hydroxyphenyl)propylamine or a protected derivative, with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) bromide or a similar benzylating agent.
Table 2: Common Bases and Solvents for Williamson Ether Synthesis
| Base | Solvent | Typical Reaction Temperature |
|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 °C to room temperature |
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972) or Acetonitrile | Reflux |
| Sodium Hydroxide (NaOH) | Water/Organic Biphasic System with a Phase Transfer Catalyst | Room temperature to reflux |
The synthesis of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones demonstrates the utility of the phenolic hydroxyl group as a handle for further functionalization, which is analogous to the starting material required for this synthetic step. researchgate.net
Borane-Mediated Reduction in Propylamine (B44156) Moiety Formation
Borane (B79455) reagents are highly effective for the reduction of various functional groups, including nitriles and amides, to amines. This makes them particularly useful for the formation of the propylamine moiety in the target compound.
A highly efficient route involves the reduction of 3-(2-benzyloxyphenyl)propanenitrile. Borane-tetrahydrofuran complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BMS) are commonly employed for this transformation, affording the primary amine in high yield. acsgcipr.orgorganic-chemistry.org This method is often preferred due to the mild reaction conditions and high functional group tolerance. acsgcipr.org Studies on the reduction of various aromatic nitriles have shown that electron-donating groups on the aromatic ring can slow the reaction, sometimes requiring higher temperatures for completion. nih.gov
Alternatively, the reduction of 3-(2-benzyloxyphenyl)propanamide with borane would also yield the desired propylamine. Borane reagents are particularly effective for amide reductions, a transformation for which other common reducing agents like sodium borohydride (B1222165) are generally ineffective unless activated. acsgcipr.org
Scheme 3: Borane-Mediated Reduction of a Nitrile to a Primary Amine.
Nitrosation Reactions for Precursor Synthesis
Nitrosation reactions, particularly the reaction of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), are fundamental in organic synthesis for the formation of diazonium salts. While not a direct route to the target compound, this chemistry can be used to synthesize precursors. For example, a primary aniline (B41778) derivative could be diazotized and then subjected to a Sandmeyer-type reaction to introduce a cyano or halo group, which can then be further elaborated to the propylamine side chain.
However, a more direct application of nitrogen-based reagents is the Gabriel synthesis. This classic method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, such as 3-(2-benzyloxyphenyl)propyl bromide. The resulting N-alkylated phthalimide is then cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate, to release the primary amine. This method provides a clean route to primary amines, avoiding the overalkylation issues often encountered with direct amination of alkyl halides with ammonia. chemguide.co.ukchemguide.co.uksavemyexams.com
Regioselective and Stereoselective Synthesis Considerations
The synthesis of analogues of this compound, or instances where the substitution pattern on the aromatic ring is critical, requires careful consideration of regioselectivity. For example, if starting from a dihydroxyphenyl precursor, the selective benzylation of one phenolic hydroxyl group over the other would be a key challenge. This can often be controlled by exploiting differences in the acidity of the hydroxyl groups or by using protecting group strategies.
Stereoselectivity becomes a crucial factor if the propylamine side chain contains a chiral center. For instance, if the synthesis proceeds through a ketone intermediate, such as 1-(2-benzyloxyphenyl)propan-2-one, its reduction to the corresponding alcohol or its reductive amination to the amine would generate a stereocenter. The use of chiral reducing agents, such as those derived from chiral auxiliaries or chiral catalysts (e.g., in a Corey-Bakshi-Shibata reduction), can be employed to achieve high enantioselectivity. organic-chemistry.org Asymmetric synthesis of primary amines using enzymes like reductive aminases also presents a powerful and green alternative for accessing enantiopure amines.
Advanced Synthetic Protocols and Catalysis in Analogous Systems
The synthesis of complex amines, including those with benzyloxy moieties, often requires advanced protocols to control reactivity and stereochemistry. Modern catalysis, in particular, has provided powerful tools for constructing these valuable molecular frameworks.
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, and the use of chiral auxiliaries is a well-established strategy to achieve this goal. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com This methodology is highly relevant for the synthesis of chiral propylamine analogues.
A key approach involves the use of chiral amines derived from the natural chiral pool, such as amino acids or their derivatives. nih.gov For instance, (S)-2-(dibenzylamino)-3-phenylpropanal, which can be prepared in three steps from L-phenylalanine, has been used as a chiral auxiliary. bris.ac.uk Nucleophilic addition to this aldehyde proceeds with a high degree of 1,2-stereocontrol, enabling the synthesis of enantiomerically pure alcohols after cleavage. bris.ac.uk Another prominent example is the use of (R)-α-methylphenethylamine as a chiral auxiliary in the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, an analogue of the target structure. google.com In this process, the auxiliary reacts with p-methoxyphenyl acetone to form a chiral imine intermediate. Subsequent hydrogenation, catalyzed by Platinum on carbon (Pt/C), leads to the desired chiral amine with high enantioselectivity. google.com
The effectiveness of various chiral auxiliaries is demonstrated in their application across different reaction types. Oxazolidinones, ephedrine (B3423809) derivatives, and sulfur-based compounds are common classes of auxiliaries that enable a wide range of asymmetric transformations. sigmaaldrich.com
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Auxiliary Source/Type | Application Example | Reference |
|---|---|---|---|
| (R)-α-Methylphenethylamine | Chiral Amine | Asymmetric synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine via reductive amination. | google.com |
| (S)-2-(Dibenzylamino)-3-phenylpropanal | L-Phenylalanine Derivative | Directs nucleophilic additions to create chiral alcohols with high stereocontrol. | bris.ac.uk |
| Oxazolidinones (Evans Auxiliaries) | Amino Acid Derivatives | Used in stereoselective Evans aldol (B89426) reactions to form chiral β-hydroxy carbonyl compounds. | tcichemicals.com |
| (1R,2S)-(−)-N-Methylephedrine | Ephedrine Derivative | Control of stereochemistry in various synthetic routes. | sigmaaldrich.com |
Palladium-Catalyzed Coupling Reactions in Benzyloxy-Containing Amines
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov These methods are particularly valuable for constructing complex aromatic and benzylic systems, including benzyloxy-containing amines.
The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a primary method for synthesizing aniline derivatives and has been applied to a vast range of substrates, including the coupling of primary and secondary alkylamines. nih.gov The versatility of this reaction allows for the late-stage functionalization of complex molecules and the construction of heterocyclic structures embedded within natural products. nih.gov The continual development of specialized phosphine (B1218219) ligands has been critical to the broad adoption and success of these methods. nih.gov
Beyond C-N bond formation, palladium catalysis is effective for creating C-C bonds in systems analogous to benzyloxy-phenyl-propylamine. A notable example is the palladium-catalyzed Sonogashira coupling of benzylic ammonium salts with terminal alkynes. organic-chemistry.orgnih.gov This reaction proceeds through the cleavage of a C(sp³)–N bond and the formation of a C(sp³)–C(sp) bond, providing access to internal alkyne derivatives. Research has shown that a catalyst system of Pd(PPh₃)₄ with K₂CO₃ as the base is highly efficient, achieving yields of up to 93%. organic-chemistry.org This method showcases the ability of palladium catalysts to activate otherwise stable C-N bonds in benzylic systems for cross-coupling.
In a different application, a palladium catalyst derived from Pd(dba)₂ and NiXantPhos has been used for the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. organic-chemistry.org This transformation involves a complex tricatalytic cycle that includes α-arylation, C-S bond cleavage, and C-S bond formation, demonstrating the power of palladium to orchestrate multiple reaction steps in a single pot. organic-chemistry.org Such advanced catalytic cycles highlight the potential for developing novel synthetic routes to complex molecules containing benzylic ether linkages.
Table 2: Selected Palladium-Catalyzed Reactions for Analogous Systems
| Reaction Type | Catalyst System | Substrates | Key Transformation | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄ / K₂CO₃ | Benzyltrimethylammonium salts and terminal alkynes | C(sp³)–N bond cleavage and C(sp³)–C(sp) bond formation | Up to 93% | organic-chemistry.org |
| N-Arylation | Pd-based catalyst with various phosphine ligands | (Hetero)aryl halides and primary/secondary amines | C–N bond formation | Generally high | nih.gov |
| Debenzylative Cross-Coupling | Pd(dba)₂ / NiXantPhos | Aryl benzyl sulfides and aryl bromides | Synthesis of diaryl sulfides via C-S bond formation | Up to 80% | organic-chemistry.org |
Chemical Reactivity and Derivatization Studies of 3 2 Benzyloxy Phenyl Propylamine
Oxidation Reactions of the Benzyloxy Moiety
The benzyloxy group in 3-(2-Benzyloxy-phenyl)-propylamine is susceptible to oxidation, a reaction that can be synthetically useful for deprotection or further functionalization. While specific studies on the oxidation of this particular compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of benzyl (B1604629) ethers.
One common method for the oxidative cleavage of benzyl ethers involves the use of a nitroxyl (B88944) radical, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can yield aromatic aldehydes and alcohols. researchgate.net Ozone has also been employed for the oxidative removal of benzyl protecting groups, typically affording benzoic esters or acids and the corresponding alcohol. researchgate.net Another approach is the oxidation to a benzoate, which can then be hydrolyzed under basic conditions. researchgate.net For substituted benzyl ethers, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, particularly for p-methoxybenzyl ethers. researchgate.net
A representative oxidation reaction of the benzyloxy group is presented in the table below, illustrating the transformation to the corresponding aldehyde and alcohol.
| Reactant | Reagent | Product(s) | Notes |
| Aryl Benzyl Ether | 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Aromatic aldehyde, Alcohol | Oxidative cleavage at room temperature. |
Reduction Pathways of Functional Groups within the Molecular Scaffold
The benzyloxy group of this compound can be readily cleaved via catalytic hydrogenation. This debenzylation is a common strategy in organic synthesis to liberate a hydroxyl group. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov This process is generally efficient and clean, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct. researchgate.net
The choice of catalyst and reaction conditions can be crucial, especially when other reducible functional groups are present in the molecule. For instance, the combination of a palladium catalyst with niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl and O-benzyl groups. nih.gov
A summary of a typical reduction pathway for the benzyloxy group is provided in the table below.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | H₂, Pd/C | 3-(2-Hydroxyphenyl)propylamine | Catalytic Hydrogenation |
Nucleophilic Substitution Reactions Involving the Benzyloxy Group
The benzyloxy group can potentially undergo nucleophilic substitution, although this is generally less common than for benzylic halides. The reaction would involve the displacement of the phenoxy group by a nucleophile. However, the ether linkage is relatively strong, and harsh conditions would likely be required.
More facile substitution reactions are observed in related systems where the benzyloxy group is activated. For example, in the context of phosphonamidic chlorides, nucleophilic substitution at a benzylic position has been studied, though this proceeds via a different mechanism. rsc.org In the case of this compound itself, direct nucleophilic substitution on the benzylic carbon of the ether is not a primary reaction pathway under standard conditions.
Functionalization of the Amine Moiety
The primary amine of this compound is a key site for derivatization, readily undergoing reactions such as alkylation, acylation, and sulfonylation.
Alkylation and Acylation Strategies
N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly alter the compound's properties. nih.gov This can be achieved using alkyl halides in the presence of a base. nih.govorganic-chemistry.org Reductive amination, using aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165), is another common method for N-alkylation. nih.gov Modern approaches also utilize alcohols as alkylating agents, catalyzed by transition metals. rsc.org
N-acylation, the reaction of the amine with an acylating agent such as an acid chloride or anhydride, is a straightforward method to form amides. nih.gov This reaction is typically high-yielding and can be used to introduce a wide variety of acyl groups. nih.gov
The following table outlines representative alkylation and acylation reactions.
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride, Base | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
Sulfonamide Derivatization
The reaction of the primary amine with a sulfonyl chloride in the presence of a base leads to the formation of a sulfonamide. nih.gov This functional group is a key component in many therapeutic agents. nih.govnih.gov The properties of the resulting sulfonamide can be tuned by varying the substituent on the sulfonyl chloride. google.com
The general scheme for sulfonamide formation is shown below.
| Reactant | Reagent(s) | Product Type |
| This compound | Aryl/Alkyl Sulfonyl Chloride, Base | Sulfonamide |
Rearrangement Reactions in Benzyloxy-Substituted Amides
Amides derived from this compound can undergo interesting rearrangement reactions. A notable example is the researchgate.netnih.gov-Wittig rearrangement, which has been observed in structurally similar ortho-benzyloxy benzamides. mdpi.com This reaction typically involves treatment with a strong base, such as butyllithium, leading to the migration of the benzylic group from the oxygen to the adjacent carbon atom. mdpi.com
In a related context, copper-catalyzed researchgate.netgoogle.com O-to-C rearrangement of benzyloxy-substituted naphthoates has been reported, highlighting the potential for metal-catalyzed rearrangements in such systems. researchgate.net While not directly demonstrated on amides of this compound, these findings suggest a potential avenue for complex molecular scaffolding.
A study on 2-(2-benzyloxyphenyl)oxazolines, which share the ortho-benzyloxyaryl motif, showed that treatment with a strong base can lead to a Wittig rearrangement. mdpi.com This provides a strong indication that the corresponding amides of this compound could exhibit similar reactivity.
The table below summarizes a potential rearrangement reaction.
| Starting Material | Reagent(s) | Reaction Type | Product Feature |
| N-acyl-3-(2-benzyloxy-phenyl)-propylamine | Strong Base (e.g., BuLi) | researchgate.netnih.gov-Wittig Rearrangement | Formation of a new C-C bond |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Benzyloxy Phenyl Propylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of organic molecules. For 3-(2-Benzyloxy-phenyl)-propylamine, both ¹H and ¹³C NMR spectroscopy provide critical insights into its precise atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various non-equivalent protons in the molecule. The aromatic region would likely show complex multiplets for the protons on both the phenyl and benzyl (B1604629) rings. Specifically, the protons on the ortho-substituted phenyl ring would display a characteristic splitting pattern, while the five protons of the benzyl group's phenyl ring would also produce signals in the aromatic region. The benzylic protons (-O-CH₂-Ph) would appear as a singlet. The propyl chain protons would present as three distinct multiplets: a triplet for the terminal aminomethyl group (-CH₂-NH₂), a triplet for the benzylic methylene (B1212753) group (Ar-CH₂-), and a multiplet for the central methylene group (-CH₂-CH₂-CH₂-). The amine (NH₂) protons might appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The spectrum would show distinct signals for each carbon atom in the propyl chain, the benzyloxy methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating nature of the benzyloxy group, with the carbon bearing this substituent (C-2) and the other substituted carbon (C-1) showing characteristic downfield shifts. The remaining aromatic carbons would also have distinct chemical shifts, aiding in the complete assignment of the aromatic system.
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₆H₄) | 6.8 - 7.5 (m) | 110 - 160 |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (m) | 127 - 137 |
| -O-CH₂-Ph | ~5.1 (s) | ~70 |
| Ar-CH₂- | ~2.7 (t) | ~30 |
| -CH₂-CH₂-CH₂- | ~1.9 (m) | ~32 |
| -CH₂-NH₂ | ~2.8 (t) | ~42 |
| -NH₂ | Variable (br s) | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₆H₁₉NO), HRMS would confirm its molecular formula.
The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The HRMS analysis would yield a measured mass that is very close to this calculated value, typically within a few parts per million (ppm), thus unequivocally verifying the molecular formula.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₁₆H₁₉NO |
| Calculated Exact Mass | 241.1467 |
| Expected [M+H]⁺ Ion | 242.1540 |
The fragmentation pattern observed in the mass spectrum would further corroborate the structure. Key fragment ions would likely arise from the cleavage of the benzylic C-O bond, loss of the benzyl group, and fragmentation of the propyl amine side chain, providing further structural evidence.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity band (or a doublet) in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "breathing" modes, would give rise to strong Raman signals. The C-H stretching vibrations would also be visible. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule.
Key Vibrational Frequencies:
| Functional Group | FTIR (cm⁻¹) ** | Raman (cm⁻¹) ** |
| N-H Stretch (amine) | 3300-3500 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Strong |
| C-O Stretch (ether) | 1200-1250 | Medium |
X-ray Crystallography for Solid-State Structure Determination
While NMR, MS, and vibrational spectroscopy provide powerful evidence for the structure of a molecule in solution or gas phase, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. To date, no public crystallographic data for this compound is available.
Should a suitable single crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the connectivity established by NMR and would reveal the conformation of the propyl amine chain relative to the benzyloxy-phenyl group in the crystal lattice. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the solid state.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR, HRMS, FTIR, and Raman spectroscopy provides an irrefutable confirmation of its structure.
NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms. HRMS confirms the elemental composition, and its fragmentation pattern supports the proposed structure. Vibrational spectroscopy identifies the key functional groups present in the molecule. Finally, should the data become available, X-ray crystallography would offer an unambiguous picture of the molecule's three-dimensional arrangement in the solid state. The consistency of the data from these orthogonal techniques provides a high degree of confidence in the assigned structure of this compound.
Computational and Theoretical Chemistry Studies on 3 2 Benzyloxy Phenyl Propylamine
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of 3-(2-benzyloxy-phenyl)-propylamine. By calculating the electron density, DFT can elucidate various properties. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
The electrostatic potential map, another key output of DFT calculations, would reveal the electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the propylamine (B44156) group is expected to be an electron-rich site, making it a likely center for electrophilic attack. Conversely, the aromatic rings, influenced by the benzyloxy group, would exhibit a more complex electron distribution, affecting their susceptibility to electrophilic and nucleophilic substitution reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
MD simulations would likely reveal a range of accessible conformations in solution, with the molecule dynamically transitioning between different states. The simulations could also model how the molecule interacts with solvent molecules, such as water, through hydrogen bonding at the amine group and weaker van der Waals interactions involving the aromatic rings. Understanding these interactions is fundamental to predicting the compound's solubility and transport properties.
In Silico Modeling of Ligand-Target Interactions
In the absence of specific target information for this compound, in silico modeling can be used to hypothesize potential biological targets. Techniques such as molecular docking could be employed to screen the compound against a library of known protein structures. The docking simulations would predict the preferred binding orientation of the molecule within the active site of a given protein and estimate the binding affinity.
The structural features of this compound, including its aromatic rings, flexible propyl chain, and the hydrogen-bonding capable amine group, suggest potential interactions with a variety of biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The benzyloxy group can engage in pi-pi stacking or hydrophobic interactions, while the propylamine moiety can form crucial hydrogen bonds or ionic interactions.
Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Chemical Behavior
A variety of molecular descriptors and physicochemical parameters can be calculated to predict the chemical behavior of this compound. These parameters are essential for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 241.33 g/mol | Influences diffusion and transport across membranes. |
| LogP (octanol-water partition coefficient) | 3.1 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good oral bioavailability and blood-brain barrier penetration potential. |
| Number of Hydrogen Bond Donors | 1 | The amine group can donate a hydrogen bond. |
| Number of Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Number of Rotatable Bonds | 6 | Indicates significant conformational flexibility. |
These descriptors collectively provide a profile of the molecule's likely behavior in a biological system, guiding further experimental studies.
Quantum Chemical Calculations for Mechanistic Insights into Reactions
Quantum chemical calculations can be instrumental in elucidating the mechanisms of reactions involving this compound. For instance, the N-acylation reaction, a common transformation for primary amines, could be modeled to determine the reaction pathway and the structure of the transition state.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This would provide insights into the reaction's feasibility, kinetics, and thermodynamics. Furthermore, these calculations can help to understand the role of catalysts or different solvent environments on the reaction outcome.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand the nature of weak interactions within and between molecules. For this compound, NCI analysis would reveal the presence of intramolecular hydrogen bonds, van der Waals forces, and potential pi-stacking interactions between the two aromatic rings.
Applications in Organic Synthesis and Development of Functionally Active Molecules
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
The strategic placement of the propylamine (B44156) and benzyloxy groups on the phenyl ring makes 3-(2-Benzyloxy-phenyl)-propylamine a versatile intermediate for constructing intricate molecular architectures. The primary amine provides a nucleophilic site for a variety of reactions, including amidation, alkylation, and reductive amination, which are fundamental transformations in the assembly of complex organic molecules. The benzyloxy group, a common protecting group for phenols, can be selectively removed under specific conditions to unveil a reactive hydroxyl group, adding another layer of synthetic utility.
This dual functionality enables the sequential or orthogonal introduction of different molecular fragments, facilitating the synthesis of diverse and complex scaffolds. For instance, the amine can be functionalized first, followed by deprotection of the phenol (B47542) and subsequent reaction at that site, or vice versa. This controlled, stepwise approach is crucial for building molecules with precise three-dimensional arrangements and functionalities.
Precursor for Advanced Fluorescent Probes and Imaging Agents
The development of fluorescent probes and imaging agents is a rapidly advancing field, and this compound offers a foundational structure for creating novel tools for biological and chemical sensing. The aromatic core of the molecule can be modified to create fluorophores, which are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. The propylamine side chain can be functionalized with specific recognition units designed to bind to particular analytes or to localize within specific cellular compartments.
A recent study detailed the synthesis of a 2′-benzyloxy flavone (B191248) fluorophore, which demonstrated potential as a dual probe for detecting picric acid and for pH sensing. rsc.org This highlights how the benzyloxy-phenyl moiety can be incorporated into larger systems with tailored fluorescence properties. The ability to fine-tune both the fluorescent and recognition properties of these probes is essential for developing highly sensitive and selective imaging agents for a variety of applications, from environmental monitoring to medical diagnostics.
Synthesis of Compounds with Potential for Specific Molecular Interactions
The structural features of this compound make it an ideal starting material for the synthesis of molecules designed to interact with specific biological targets. The amine group can participate in hydrogen bonding and ionic interactions, which are critical for molecular recognition events in biological systems. The benzyloxy-phenyl group can engage in hydrophobic and π-stacking interactions.
By strategically modifying the core structure of this compound, chemists can design and synthesize ligands for a variety of receptors, enzymes, and other biomolecules. For example, derivatives of this compound could be explored as potential enzyme inhibitors, receptor agonists or antagonists, or as probes to study protein-protein interactions. The modular nature of its synthesis allows for the creation of libraries of related compounds, which can then be screened for specific biological activities.
Utility in the Preparation of Pharmaceutical Intermediates
The synthesis of pharmaceutically active compounds often involves the use of versatile building blocks that can be readily incorporated into more complex drug molecules. This compound serves as such an intermediate, providing a scaffold that can be elaborated to produce a range of potential therapeutic agents. For instance, related phenylpropylamine derivatives are key precursors in the synthesis of certain antihypertensive agents. google.com
The primary amine of this compound can be readily converted into a variety of functional groups commonly found in pharmaceuticals, such as amides, sulfonamides, and ureas. The benzyloxy-protected phenol allows for the introduction of a hydroxyl group at a late stage in the synthesis, which can be a key pharmacophoric feature or a handle for further functionalization. This versatility makes it a valuable component in the synthetic chemist's toolbox for drug discovery and development.
Applications in Material Science for Engineered Systems
The utility of this compound extends beyond the realm of life sciences into the field of materials science. The reactive amine group can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones. This allows for the creation of functionalized materials with tailored properties.
For example, by grafting derivatives of this compound onto the surface of a material, its surface energy, wettability, and biocompatibility can be modified. Furthermore, the incorporation of this molecule into a polymer chain can impart specific functionalities to the resulting material, such as the ability to bind metal ions or to respond to changes in pH. These engineered materials could find applications in areas such as coatings, adhesives, and smart textiles.
Mechanistic Investigations of Chemical Interactions Involving 3 2 Benzyloxy Phenyl Propylamine
Hydrogen Bonding Networks in Molecular Assemblies
An analysis of the hydrogen bonding networks in molecular assemblies of 3-(2-benzyloxy-phenyl)-propylamine would require crystallographic data, which is currently not found in the reviewed literature. Such an analysis would typically involve identifying the hydrogen bond donors and acceptors within the molecule. The primary amine (-NH2) group of the propylamine (B44156) chain would serve as a hydrogen bond donor, while the oxygen atom of the benzyloxy group and the nitrogen atom of the amine could act as hydrogen bond acceptors.
Stereochemical Influence on Interaction Pathways
The chemical structure of this compound does not inherently possess a chiral center unless modified or resolved from a racemic mixture. The propylamine chain is flexible, and its conformation, along with the orientation of the benzyloxy and phenyl groups, would be critical in its interactions with other molecules.
Should a chiral center be introduced, for instance through substitution on the propyl chain, the stereochemistry (R vs. S enantiomers) would be expected to significantly influence its interaction pathways with chiral biological macromolecules like enzymes or receptors. Diastereomeric interactions would likely lead to differences in binding affinity and biological activity. However, without specific studies on the stereoisomers of this compound or its derivatives, no concrete data on the stereochemical influence on its interaction pathways can be provided.
Modulatory Effects on Enzyme or Receptor Systems through Chemical Interaction
There is a lack of published research detailing the modulatory effects of this compound on specific enzyme or receptor systems. While related compounds containing benzyloxyphenyl or propylamine moieties have been investigated for their biological activities, direct evidence for the effects of the title compound is absent.
For instance, studies on other benzyloxyphenyl derivatives have explored their potential as enzyme inhibitors. nih.govnih.gov Similarly, various phenylpropylamine analogues have been studied for their interactions with a range of receptors. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. The specific substitution pattern and the combination of the benzyloxy and propylamine functionalities would result in a unique pharmacological profile that requires dedicated investigation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(2-Benzyloxy-phenyl)-propylamine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a benzyloxy-substituted phenol can react with 3-bromopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propylamine chain . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (60–80°C optimizes substitution), and protecting group strategies for the amine (e.g., Boc protection to prevent side reactions). Yields may vary due to steric hindrance from the benzyloxy group, necessitating excess reagents or prolonged reaction times.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm, multiplet for substituted benzene), benzyloxy CH₂ (δ 4.8–5.2 ppm), and propylamine chain (δ 2.6–3.0 ppm for NH₂-adjacent CH₂, δ 1.6–1.8 ppm for central CH₂) .
- FT-IR : N-H stretches (~3300 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and C-O-C (benzyloxy, ~1250 cm⁻¹) .
- LC-MS : Molecular ion peak at m/z ~242 (calculated for C₁₆H₁₉NO₂) with fragmentation patterns indicating loss of benzyloxy (-C₇H₇O) or propylamine (-C₃H₉N) groups.
Q. How does the benzyloxy group impact the compound’s stability under standard storage conditions?
- Methodological Answer : The benzyloxy group may enhance hydrophobicity, reducing hygroscopicity compared to unsubstituted propylamines. However, the ether linkage is susceptible to acidic hydrolysis. Stability studies should include:
- pH-dependent degradation assays (e.g., monitor decomposition in buffers at pH 2–12 via HPLC) .
- Light exposure tests : UV-Vis spectroscopy to detect photooxidation of the aromatic ring .
- Storage recommendations: Dark, anhydrous conditions at 2–8°C, with inert gas (N₂) to prevent amine oxidation .
Advanced Research Questions
Q. How does the presence of the benzyloxy group influence the compound’s reactivity in aminopropyltransferase reactions compared to other substituents?
- Methodological Answer : In polyamine biosynthesis (e.g., spermidine/spermine synthesis), propylamine donors like this compound may exhibit altered enzyme affinity due to steric bulk or electronic effects. Comparative studies could involve:
- Enzyme kinetics assays with spermidine synthase (EC 2.5.1.16) to measure Kₘ and Vₘₐₓ using analogs (e.g., 3-(4-methylphenoxy)propylamine vs. benzyloxy derivatives).
- Molecular docking simulations to assess interactions between the benzyloxy group and enzyme active sites (e.g., using AutoDock Vina) .
- Metabolic tracing : Track incorporation of the benzyloxy-substituted propylamine into polyamines in cell cultures via LC-MS/MS .
Q. What challenges arise in quantifying this compound in complex matrices, and what analytical methodologies mitigate these issues?
- Methodological Answer :
- Matrix interference : Co-eluting compounds in biological samples (e.g., serum) can obscure detection. Solutions include:
- Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound .
- Derivatization : Use dansyl chloride or fluorescamine to enhance fluorescence detection limits .
- Sensitivity : Low abundance in trace analyses requires high-resolution MS (e.g., Q-TOF) or isotope dilution (e.g., ¹³C-labeled internal standards) .
Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved through systematic experimental design?
- Methodological Answer : Contradictory stability reports may arise from inconsistent buffer systems or temperature control. A robust protocol includes:
- Controlled degradation studies : Parallel experiments in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 25°C and 37°C .
- Kinetic modeling : Fit degradation data to zero/first-order models to calculate half-lives (e.g., using MATLAB or Python’s SciPy) .
- By-product identification : HRMS and 2D NMR to characterize hydrolysis products (e.g., benzyl alcohol or phenolic derivatives) .
Q. What role does this compound play in postpolymerization modification of functional surfaces?
- Methodological Answer : The amine group can react with epoxide-functionalized polymers (e.g., poly(glycidyl methacrylate)) to introduce hydrophobicity or bioactivity. Key steps:
- XPS depth-profiling : Quantify amine incorporation across polymer brush layers using C₆₀⁺ sputtering .
- Kinetic studies : Monitor reaction progress via attenuated total reflectance FT-IR (ATR-FTIR) to optimize grafting density .
- Applications : Tailor surfaces for protein immobilization (e.g., BSA) or antimicrobial coatings by coupling with carboxylic acid derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LogP values for this compound?
- Methodological Answer : Variability in LogP (e.g., 2.25 vs. 1.8 in different studies) may stem from measurement techniques (shake-flask vs. HPLC). Resolve by:
- Standardized protocols : Use shake-flask with octanol/water partitioning and UV quantification .
- Computational validation : Compare experimental LogP with predictions from software (e.g., ChemAxon or ACD/Labs) .
- Structural analogs : Cross-reference with LogP data for 3-(4-methylphenoxy)propylamine (reported ~2.0) to assess substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
